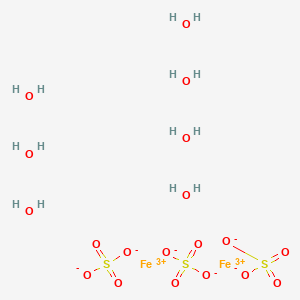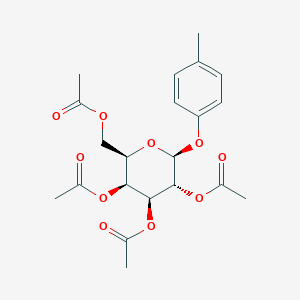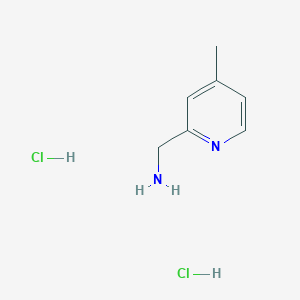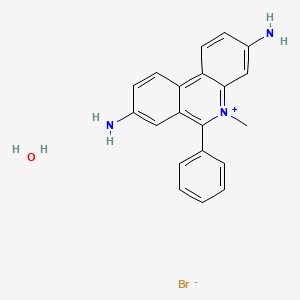
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Vue d'ensemble
Description
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O3S and a molecular weight of 238.3 g/mol . This compound is characterized by a cyclopentene ring attached to a 4-methylbenzenesulfonate group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate can be synthesized through the reaction of cyclopent-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification through column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to cyclopent-3-en-1-yl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopentene ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine, triethylamine), solvent (dichloromethane, toluene).
Reduction: Reducing agents (LiAlH4), solvent (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone).
Major Products Formed
Substitution: Cyclopent-3-en-1-yl derivatives (e.g., amines, ethers, thioethers).
Reduction: Cyclopent-3-en-1-yl alcohol.
Oxidation: Cyclopent-3-en-1-one.
Applications De Recherche Scientifique
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, facilitating nucleophilic attack on the cyclopentene ring . This property makes it a valuable intermediate in the synthesis of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-3-en-1-yl 4-nitrobenzenesulfonate: Similar structure but with a nitro group instead of a methyl group.
Cyclopent-3-en-1-yl 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group.
Cyclopent-3-en-1-yl 4-methoxybenzenesulfonate: Features a methoxy group in place of the methyl group.
Uniqueness
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is unique due to its specific combination of a cyclopentene ring and a 4-methylbenzenesulfonate group, which imparts distinct reactivity and stability compared to its analogs . This uniqueness makes it particularly useful in targeted synthetic applications .
Propriétés
IUPAC Name |
cyclopent-3-en-1-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAUUFGVZBARFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)








![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)

